molecular formula C9H8N2O B1520723 3-(1H-pyrazol-4-yl)phenol CAS No. 1240527-52-9

3-(1H-pyrazol-4-yl)phenol

Cat. No. B1520723
M. Wt: 160.17 g/mol
InChI Key: PSYYOXSEZAFDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1H-pyrazol-4-yl)phenol” is a chemical compound with the molecular formula C9H8N2O . It is a compound that contains a phenol group (a benzene ring bonded to a hydroxyl group) and a pyrazole group (a five-membered ring with two nitrogen atoms and three carbon atoms) in its structure .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-(1H-pyrazol-4-yl)phenol”, has been a subject of interest for many researchers due to their diverse biological activities . A scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, was identified and developed . This alternative approach circumvented the inherent risk of dioxin formation associated with ortho-halo phenol derivatives present in the previous route .


Molecular Structure Analysis

The molecular structure of “3-(1H-pyrazol-4-yl)phenol” can be represented by the InChI string: InChI=1S/C9H8N2O/c12-9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11) . The Canonical SMILES representation is: C1=CC(=CC(=C1)O)C2=CNN=C2 .


Physical And Chemical Properties Analysis

The molecular weight of “3-(1H-pyrazol-4-yl)phenol” is 160.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 48.9 Ų .

Scientific Research Applications

1. Synthesis of Heterocyclic Chalcones

  • Application Summary: “3-(1H-pyrazol-4-yl)phenol” is used in the synthesis of diverse pyrazole-based chalcones . Chalcones are intermediates for flavonoid biosynthesis and possess beneficial biological properties .
  • Methods of Application: The compound is used to construct pyrazole-based chalcones bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction .
  • Results: The novel pyrazole-chalcones were characterized by an in-depth analysis of NMR spectral data .

2. Pyrazole Scaffold Synthesis

  • Application Summary: Pyrazoles, including “3-(1H-pyrazol-4-yl)phenol”, have a wide range of applications in various scientific fields . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results: Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

The future directions for the study of “3-(1H-pyrazol-4-yl)phenol” and its derivatives could include further exploration of their synthesis methods, as well as a more detailed investigation of their biological activities . Additionally, the development of a scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, could be further optimized .

properties

IUPAC Name

3-(1H-pyrazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYYOXSEZAFDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-4-yl)phenol

CAS RN

1240527-52-9
Record name 3-(1H-pyrazol-4-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-pyrazol-4-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-(1H-pyrazol-4-yl)phenol
Reactant of Route 3
Reactant of Route 3
3-(1H-pyrazol-4-yl)phenol
Reactant of Route 4
Reactant of Route 4
3-(1H-pyrazol-4-yl)phenol
Reactant of Route 5
Reactant of Route 5
3-(1H-pyrazol-4-yl)phenol
Reactant of Route 6
Reactant of Route 6
3-(1H-pyrazol-4-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.